Cas no 34883-08-4 (2hydroxy4methoxy6methylbenzaldehyde)
2hydroxy4methoxy6methylbenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4-Methoxy-6-methylsalicylaldehyde
- 2-hydroxy-4-methoxy-6-methylbenzaldehyde
- 2-HYDROXY-4-METHOXY-6-METHYL-BENZALDEHYDE
- (4R)-(+)-4-Isopropyloxazolidin-2-one
- (4R)-4-isopropyl-1,3-oxazolidin-2-one
- (R)-(-)-4-(1-methylethyl)-2-oxazolidinone
- (R)-4-(1-methyle
- (R)-4-Isopropyl-2-oxazolidinone
- (R)-4-isopropyloxazolidin-2-one
- [3H]-Digitoxigenin digitoxoside
- 2-Hydroxy-4-methoxy-6-methylbenzaldehyd
- digitoxigenin monodigitoxoside
- Evans (R)-isopropyloxazolidinone
- evatromonoside
- everninaldehyde
- 2hydroxy4methoxy6methylbenzaldehyde
- Benzaldehyde, 2-hydroxy-4-methoxy-6-methyl-
- SCHEMBL10082005
- 2-Hydroxy-4-methoxy-6-methylbenzaldehyde #
- UCWVXCBZZYBRAB-UHFFFAOYSA-N
- DA-06562
- F20277
- Z1198168937
- AKOS000267955
- CS-0100345
- SY026805
- SB22937
- 34883-08-4
- EN300-116392
- CS-16554
- MFCD06496263
-
- MDL: MFCD06496263
- Inchi: 1S/C9H10O3/c1-6-3-7(12-2)4-9(11)8(6)5-10/h3-5,11H,1-2H3
- InChI Key: UCWVXCBZZYBRAB-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C(C=O)=C(C)C=1)O
Computed Properties
- Exact Mass: 166.06300
- Monoisotopic Mass: 166.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- PSA: 46.53000
- LogP: 1.52170
2hydroxy4methoxy6methylbenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H949233-10mg |
2-hydroxy-4-methoxy-6-methylbenzaldehyde |
34883-08-4 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | H949233-50mg |
2-hydroxy-4-methoxy-6-methylbenzaldehyde |
34883-08-4 | 50mg |
$ 160.00 | 2022-06-02 | ||
| TRC | H949233-100mg |
2-hydroxy-4-methoxy-6-methylbenzaldehyde |
34883-08-4 | 100mg |
$ 250.00 | 2022-06-02 | ||
| Alichem | A019064611-1g |
2-Hydroxy-4-methoxy-6-methyl-benzaldehyde |
34883-08-4 | 95% | 1g |
$406.13 | 2023-09-02 | |
| Apollo Scientific | OR470764-1g |
4-Methoxy-6-methylsalicylaldehyde |
34883-08-4 | 95% | 1g |
£179.00 | 2024-05-25 | |
| eNovation Chemicals LLC | D912669-1g |
4-Methoxy-6-methylsalicylaldehyde |
34883-08-4 | 95% | 1g |
$745 | 2023-09-03 | |
| abcr | AB511527-250 mg |
2-Hydroxy-4-methoxy-6-methyl-benzaldehyde |
34883-08-4 | 250MG |
€338.70 | 2023-04-18 | ||
| abcr | AB511527-1 g |
2-Hydroxy-4-methoxy-6-methyl-benzaldehyde |
34883-08-4 | 1g |
€790.50 | 2023-04-18 | ||
| eNovation Chemicals LLC | D764828-250mg |
4-Methoxy-6-methylsalicylaldehyde |
34883-08-4 | 97% | 250mg |
$155 | 2024-06-06 | |
| eNovation Chemicals LLC | D764828-1g |
4-Methoxy-6-methylsalicylaldehyde |
34883-08-4 | 97% | 1g |
$255 | 2024-06-06 |
2hydroxy4methoxy6methylbenzaldehyde Suppliers
2hydroxy4methoxy6methylbenzaldehyde Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 2hydroxy4methoxy6methylbenzaldehyde
Recent Advances in the Study of 2-Hydroxy-4-Methoxy-6-Methylbenzaldehyde (CAS 34883-08-4) in Chemical Biology and Pharmaceutical Research
The compound 2-hydroxy-4-methoxy-6-methylbenzaldehyde (CAS 34883-08-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This naturally occurring benzaldehyde derivative, also known as 2H4M6MB, exhibits a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. Recent studies have explored its potential as a lead compound for drug development, particularly in the treatment of infectious diseases and chronic inflammatory conditions. The unique structural features of 2H4M6MB, such as its hydroxyl and methoxy substituents, contribute to its bioactivity and make it a promising candidate for further investigation.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the antimicrobial efficacy of 2H4M6MB against multidrug-resistant bacterial strains. The study demonstrated that 2H4M6MB exhibited potent inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of conventional antibiotics. Mechanistic studies revealed that the compound disrupts bacterial cell membrane integrity and inhibits key enzymatic pathways, suggesting a multimodal mechanism of action. These findings highlight the potential of 2H4M6MB as a novel antimicrobial agent, particularly in the face of rising antibiotic resistance.
Another recent study, published in Bioorganic & Medicinal Chemistry Letters, focused on the antioxidant properties of 2H4M6MB. The researchers employed in vitro assays to evaluate the compound's ability to scavenge reactive oxygen species (ROS) and protect against oxidative stress. Results indicated that 2H4M6MB exhibited significant radical scavenging activity, outperforming common antioxidants such as ascorbic acid in certain assays. Molecular docking studies further suggested that the compound's antioxidant activity may be attributed to its ability to chelate metal ions and stabilize free radicals. These findings open new avenues for the development of 2H4M6MB-based therapeutics for oxidative stress-related disorders.
The pharmacokinetic profile of 2H4M6MB has also been a subject of recent investigation. A 2024 preclinical study evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) properties in rodent models. The study reported favorable oral bioavailability and tissue distribution, with particularly high concentrations observed in the liver and kidneys. Metabolite identification studies revealed that 2H4M6MB undergoes glucuronidation and sulfation as major metabolic pathways. These pharmacokinetic insights are crucial for guiding future formulation strategies and dosing regimens in clinical development.
In the realm of synthetic chemistry, recent advancements have been made in the scalable production of 2H4M6MB. A 2023 publication in Organic Process Research & Development described an efficient, green chemistry approach to synthesizing the compound with high yield and purity. The optimized protocol employs biocatalytic methods and minimizes the use of hazardous solvents, addressing both economic and environmental concerns. This development is particularly significant as it facilitates the large-scale production of 2H4M6MB for further biological evaluation and potential commercialization.
Looking forward, the diverse biological activities and favorable physicochemical properties of 2H4M6MB position it as a promising scaffold for drug discovery. Current research efforts are focusing on structural modifications to enhance its potency and selectivity, as well as investigations into its potential applications in cancer therapy and neurodegenerative diseases. The growing body of evidence supporting the therapeutic potential of 2H4M6MB underscores the importance of continued research into this intriguing compound and its derivatives.
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